molecular formula C16H19N3O3S B4617760 N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-isopropyl-3-isoxazolecarboxamide

N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-isopropyl-3-isoxazolecarboxamide

Cat. No. B4617760
M. Wt: 333.4 g/mol
InChI Key: MVNDKAGLBCLCFM-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic chemicals characterized by specific molecular structures involving benzothien and isoxazole rings. These compounds are of interest due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of related benzothiazole derivatives involves various chemical reactions, often including condensation and isomerization processes. For instance, the synthesis of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines involves spontaneous isomerization in polar solvents, yielding benzothiazoles under certain conditions (Argilagos et al., 1997). Another example includes reactions of amino-tetrahydro[1]benzothiophene with benzylidenemalononitriles and α,β-acetylenic esters to form various derivatives (Youssef, 2009).

Molecular Structure Analysis

The molecular structure of these compounds is often analyzed using X-ray crystallography and spectroscopic methods. The study of antipyrine-like derivatives revealed significant insights into molecular interactions and crystal packing through X-ray analysis (Saeed et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving benzothiazole derivatives can lead to various products depending on the reactants and conditions. For instance, the treatment of aminobenzothienopyrimidines can result in the degradation of the pyrimidine ring, forming specific amides (Youssef, 2009). The synthesis of N-aryl derivatives involves multi-component reactions, highlighting the versatility of these compounds (Gein et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds. Crystallographic studies provide insights into the solid-state structures and intermolecular interactions (Saeed et al., 2020).

Chemical Properties Analysis

These compounds exhibit various chemical properties, including reactivity with different organic reagents and potential for forming diverse chemical structures. Studies on related compounds have shown that they can participate in various chemical reactions, leading to a wide range of products with different chemical properties (Youssef, 2009).

Scientific Research Applications

Pharmacokinetics and Metabolism

Studies on compounds like SB-649868, an orexin 1 and 2 receptor antagonist, reveal insights into the disposition, metabolism, and elimination pathways of novel pharmaceutical agents. SB-649868, for instance, undergoes extensive metabolism with principal elimination via feces, highlighting the importance of understanding metabolic pathways for drug development and safety assessments (Renzulli et al., 2011).

Toxicology and Environmental Impact

Research on the metabolism and excretion kinetics of UV filters like Uvinul A plus® in humans underscores the significance of evaluating environmental and health impacts of chemical compounds used in consumer products. The study identifies major urinary metabolites and provides data on systemic exposure levels, contributing to risk assessment and regulatory decisions (Stoeckelhuber et al., 2020).

Diagnostic and Therapeutic Applications

Compounds structurally related to benzothiazoles, such as PIB (Pittsburgh compound B), are used in PET imaging for detecting amyloid plaques in Alzheimer's disease. Studies on the blood-brain transfer and binding dynamics of [11C]PIB provide valuable information for the diagnosis and monitoring of neurodegenerative diseases, contributing to the development of targeted therapies (Gjedde et al., 2013).

Nutritional Epidemiology

Investigations into the intake of heterocyclic amines and polycyclic aromatic hydrocarbons from cooked meats and their associations with cancer risk highlight the interplay between diet, environmental exposures, and health outcomes. These studies inform dietary recommendations and public health policies aimed at reducing cancer risk (Cross et al., 2005).

properties

IUPAC Name

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-propan-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-8(2)11-7-10(19-22-11)15(21)18-16-13(14(17)20)9-5-3-4-6-12(9)23-16/h7-8H,3-6H2,1-2H3,(H2,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNDKAGLBCLCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-isopropyl-3-isoxazolecarboxamide
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N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-isopropyl-3-isoxazolecarboxamide
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N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-isopropyl-3-isoxazolecarboxamide
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N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-isopropyl-3-isoxazolecarboxamide
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N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-isopropyl-3-isoxazolecarboxamide
Reactant of Route 6
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N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-isopropyl-3-isoxazolecarboxamide

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